Product packaging for HYDROCODONE BITARTRATE(Cat. No.:)

HYDROCODONE BITARTRATE

Cat. No.: B8660229
M. Wt: 449.4 g/mol
InChI Key: OJHZNMVJJKMFGX-RNWHKREASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrocodone Bitartrate is a semi-synthetic opioid agonist that is widely utilized in research settings as a critical reference standard in forensic and analytical chemistry applications . As a controlled substance (US DEA Schedule II), it is supplied strictly for research purposes in authorized laboratories . Hydrocodone functions primarily as an agonist of the mu-opioid receptor, and at higher concentrations, it also activates delta- and kappa-opioid receptors . This activity in the central nervous system leads to inhibition of neurotransmitter release and reduced neuronal excitability, which researchers study to understand pathways of analgesia and antitussive (cough-suppressant) effects . The compound is metabolized by the cytochrome P450 system, primarily via the CYP2D6 and CYP3A4 enzymes, into active metabolites such as hydromorphone, which is a subject of interest in pharmacogenomic and metabolic studies . This compound is offered to qualified researchers to support vital work in toxicology, substance identification, and the investigation of opioid pharmacology. This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes. All handling and procurement must comply with applicable national and international regulations for controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO9 B8660229 HYDROCODONE BITARTRATE

Properties

Molecular Formula

C22H27NO9

Molecular Weight

449.4 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1

InChI Key

OJHZNMVJJKMFGX-RNWHKREASA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Chemical Identity and Classification of Hydrocodone Bitartrate

Formal Chemical Nomenclature

The systematic naming and representation of hydrocodone bitartrate (B1229483) are crucial for its unambiguous identification in scientific and regulatory contexts.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the active hydrocodone moiety is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one. nih.govnih.gov When combined with tartaric acid, the full chemical name becomes 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (B1144303) (2:5). fda.govfda.gov

InChI and SMILES Representations for Hydrocodone Moiety

For computational and database purposes, chemical structures are often represented as text strings. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) are two such standard representations.

InChI: The InChI for the hydrocodone moiety is InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1. nih.govwikipedia.org

SMILES: The SMILES representation for the hydrocodone moiety is CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4. nih.gov

Structural Classification within the Morphinan (B1239233) Alkaloid Family

Hydrocodone is a semi-synthetic opioid derived from codeine, one of the natural alkaloids found in the opium poppy. drugbank.comdrugbank.com Structurally, it belongs to the morphinan class of compounds. drugbank.com The morphinan skeleton is a complex, multi-ringed structure that forms the basis for a large family of opioids, including morphine. wikipedia.org Hydrocodone is specifically a hydrogenated codeine derivative. nih.gov

The Bitartrate Salt Moiety and its Chemical Implications

Hydrocodone is formulated as a bitartrate salt. nih.gov Tartaric acid is a naturally occurring dicarboxylic acid, and its salt form is a tartrate. When one of the acidic protons of tartaric acid is replaced, it forms a bitartrate.

The formation of a salt, in this case, the bitartrate salt, is a common practice in pharmaceuticals for several reasons:

Improved Solubility: Converting the hydrocodone base into a salt form generally enhances its water solubility, which can be crucial for its formulation into various medicinal forms.

Increased Stability: The salt form can be more chemically stable than the freebase, leading to a longer shelf life for the product.

Ease of Handling: The crystalline nature of salts often makes them easier to handle and process during manufacturing compared to the often oily or less stable freebase forms. caymanchem.com

The bitartrate moiety itself is derived from tartaric acid, specifically the L-(+)-tartaric acid isomer, which is a byproduct of winemaking. drugbank.comnih.gov In the context of hydrocodone bitartrate, the bitartrate anion serves to form an ionic bond with the protonated nitrogen atom of the hydrocodone molecule. This salt formation does not alter the fundamental pharmacological activity of the hydrocodone moiety, which is responsible for its therapeutic effects. usdoj.gov

Synthetic Pathways and Chemical Derivation of Hydrocodone Bitartrate

Chemical Synthesis Routes from Codeine or Thebaine Precursors

The chemical synthesis of hydrocodone primarily relies on the structural modification of two key opiate precursors: codeine and thebaine. wikipedia.org

From Codeine: One established method for synthesizing hydrocodone from codeine involves a catalytic rearrangement. This process typically consists of heating codeine in an acidic solution (aqueous or alcoholic) with a platinum or palladium catalyst. nih.gov A more contemporary and highly efficient approach is the redox isomerization of codeine. This reaction can be performed in water using a water-soluble rhodium complex, which is formed from commercially available precursors like [Rh(COD)(CH3CN)2]BF4 and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA). researchgate.netdiva-portal.org This method allows for a nearly quantitative conversion of codeine to hydrocodone and simplifies product isolation to simple filtration, making it scalable for industrial production. researchgate.netdiva-portal.org

From Thebaine: Thebaine, another constituent of opium, is a common starting material for hydrocodone synthesis. wikipedia.org One prominent method is a "one-pot" conversion that leverages palladium catalysis in an aqueous medium. sigmaaldrich.comacs.org In this transformation, palladium serves a dual function: it first activates the dienol ether of thebaine and subsequently acts as a hydrogenation catalyst. sigmaaldrich.comacs.org This one-pot procedure is comparable in effectiveness to a more traditional two-step protocol, which involves the reduction of thebaine with diimide to form 8,14-dihydrothebaine, followed by acid-catalyzed hydrolysis to yield hydrocodone. sigmaaldrich.comsigmaaldrich.com

Another documented route from thebaine involves its reaction with an organic compound containing a hydroxyl group, such as ethylene (B1197577) glycol, in the presence of a catalyst like p-toluenesulfonic acid. researchgate.netgoogle.com This forms a ketal intermediate, which is then subjected to hydrogenation. The final step is the hydrolysis of the hydrogenated intermediate to produce hydrocodone. google.com

PrecursorSynthesis MethodKey Reagents/CatalystsNotable Features
CodeineCatalytic RearrangementPlatinum or Palladium, Acidic SolutionTraditional heating method. nih.gov
CodeineRedox IsomerizationRhodium complex (e.g., [Rh(COD)(CH3CN)2]BF4 + PTA)High-yield (>99% conversion), performed in water, easily scalable. diva-portal.org
ThebaineOne-Pot ConversionPalladium Catalyst, Aqueous MediumPalladium serves a dual role in activation and hydrogenation. sigmaaldrich.comacs.org
ThebaineTwo-Step Protocol1. Diimide (for reduction) 2. Acid (for hydrolysis)Forms 8,14-dihydrothebaine intermediate. sigmaaldrich.com
ThebaineKetal Intermediate RouteEthylene glycol, p-toluenesulfonic acid, Hydrogenation catalystInvolves formation and subsequent hydrogenation/hydrolysis of a ketal. google.com

Enzymatic and Biotransformation Pathways in Synthesis

As an alternative to conventional chemical synthesis, biocatalytic routes using enzymes and microorganisms are being developed for opioid production. nih.gov These methods offer the potential for more sustainable and specific manufacturing processes. Engineered strains of baker's yeast (Saccharomyces cerevisiae) have been developed to convert thebaine into various opioids, including hydrocodone. nih.govnih.gov This is achieved by introducing genes from the opium poppy (Papaver somniferum) and the bacterium Pseudomonas putida M10. nih.gov

A key microorganism in the biotransformation of opioids is Pseudomonas putida M10, a bacterium originally isolated from waste produced by an opium-poppy processing factory. nih.govoup.com This bacterium utilizes a two-enzyme pathway to convert codeine into hydrocodone. oup.comasm.org

Oxidation: The first step is catalyzed by morphine dehydrogenase, an NADP+-dependent enzyme. This enzyme oxidizes codeine to its corresponding ketone, codeinone (B1234495). oup.comasm.org

Reduction: The second step involves an NADH-dependent morphinone (B1233378) reductase (also known as MorB). nih.govescholarship.org This enzyme catalyzes the reduction of the double bond in codeinone to yield hydrocodone. oup.comasm.orgnih.gov

The morphinone reductase from P. putida M10 has been purified and characterized. It is a flavoprotein that operates as a dimer, with each identical subunit having a molecular weight of approximately 41,100 Da and binding one molecule of flavin mononucleotide (FMN). nih.gov The structural genes for both morphine dehydrogenase and morphinone reductase have been successfully cloned and expressed in Escherichia coli, creating engineered strains with the potential for efficient, industrial-scale biotransformation of codeine to hydrocodone. oup.com

Research Findings on Morphinone Reductase from Pseudomonas putida M10 nih.gov
PropertyFinding
Enzyme TypeFlavoprotein, Oxidoreductase
StructureDimer of two identical subunits
Subunit Molecular Weight (Mᵣ)41,100
CofactorFMN (Flavin mononucleotide), non-covalently bound
Reducing SubstrateNADH (NADPH cannot be used)
Kinetic MechanismSuggested Ping Pong (substituted enzyme) mechanism
Apparent Kₘ for Codeinone0.26 mM
Optimal pH (for Codeinone reduction)8.0
InhibitorsStrongly inhibited by CuSO₄ and p-hydroxymercuribenzoate

Molecular Pharmacology of Hydrocodone Bitartrate

Opioid Receptor Binding Dynamics

Hydrocodone's interaction with opioid receptors is complex, exhibiting a primary affinity for the mu-opioid receptor and lesser interactions with other opioid receptors, particularly at higher concentrations.

Hydrocodone acts as a selective agonist at the mu-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics. plos.org The binding of hydrocodone to the MOR initiates a conformational change in the receptor, leading to a cascade of intracellular events that ultimately result in analgesia. Research indicates that hydrocodone itself has a weaker binding affinity for the MOR compared to its O-demethylated metabolite, hydromorphone. nih.gov

Studies have reported varying binding affinities (Ki) for hydrocodone at the mu-opioid receptor. One study using rat brain homogenates determined a Ki of 19.8 nM for hydrocodone. nih.gov Another comprehensive screening of clinically relevant opioids reported a MOR binding affinity (Ki) of 1800 ± 470 nM for hydrocodone. plos.org A separate uniform assessment of opioid drugs found hydrocodone to fall within the Ki range of 1–100 nM. ovid.comresearchgate.net This variability can be attributed to differences in experimental methodologies and assay systems. Despite this, it is consistently observed that hydrocodone is a mu-selective opioid ligand. researchgate.net

While hydrocodone's primary affinity is for the mu-opioid receptor, it can interact with the delta-opioid receptor (DOR) at higher concentrations. A comprehensive screening of various opioids revealed that hydrocodone exhibits some affinity for the DOR, although it is significantly lower than its affinity for the MOR. plos.org The binding affinity of hydrocodone for the DOR was reported with a Ki value of >10,000 nM, indicating a much weaker interaction compared to its MOR binding. plos.org The metabolite, norhydrocodone (B1253062), has been shown to have similar efficacy to hydrocodone at delta-opioid receptors in vitro. researchgate.net

Similar to its interaction with the DOR, hydrocodone can also activate the kappa-opioid receptor (KOR) at elevated concentrations. The same comprehensive screening study determined the binding affinity of hydrocodone at the KOR to be >10,000 nM, again demonstrating a significantly lower affinity compared to the MOR. plos.org Another study confirmed that norhydrocodone, a metabolite of hydrocodone, has a lower affinity at kappa-opioid receptors compared to the parent compound. researchgate.net

The in vivo analgesic effects of hydrocodone are significantly influenced by its metabolism. Hydrocodone is metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to hydromorphone, and by CYP3A4 to norhydrocodone. researchgate.net Comparative receptor affinity studies have demonstrated that hydromorphone has a substantially higher binding affinity for the mu-opioid receptor than hydrocodone.

One study reported a Ki of 0.6 nM for hydromorphone at the mu-opioid receptor, which is approximately 33 times more potent than hydrocodone's Ki of 19.8 nM in the same study. nih.gov Another study highlighted a 7-fold to 43-fold higher affinity for the mu-opioid receptor exhibited by hydromorphone compared to hydrocodone. researchgate.net Norhydrocodone, on the other hand, has a lower affinity for both mu and kappa-opioid receptors when compared to hydrocodone. researchgate.net These findings suggest that a significant portion of hydrocodone's pharmacological activity is mediated by its more potent metabolite, hydromorphone. nih.gov

CompoundMu-Opioid Receptor (MOR) Ki (nM)Delta-Opioid Receptor (DOR) Ki (nM)Kappa-Opioid Receptor (KOR) Ki (nM)
Hydrocodone19.8 nih.gov, 1800 ± 470 plos.org>10,000 plos.org>10,000 plos.org
Hydromorphone0.6 nih.govData Not AvailableData Not Available
NorhydrocodoneLower affinity than hydrocodone researchgate.netSimilar efficacy to hydrocodone researchgate.netLower affinity than hydrocodone researchgate.net

Intracellular Signaling Mechanisms Triggered by Opioid Receptor Activation

The binding of hydrocodone to opioid receptors, particularly the MOR, initiates a series of intracellular signaling events that are characteristic of G-protein coupled receptors.

Opioid receptors are a class of G-protein coupled receptors (GPCRs). zenodo.org When an agonist like hydrocodone binds to the mu-opioid receptor, it induces a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G-proteins of the Gi/o family. nih.gov This activation involves the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. nih.gov

Upon activation, the G-protein dissociates into its Gα (GTP-bound) and Gβγ subunits. nih.gov Both of these components can then interact with various downstream effector systems. The primary mechanism of action for Gi/o-coupled receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov This reduction in cAMP, in turn, modulates the activity of protein kinase A and other downstream targets. Additionally, the Gβγ subunit can directly modulate ion channels, such as promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. nih.gov The collective result of these signaling events is a hyperpolarization and reduced excitability of the neuron, leading to the analgesic and other effects of hydrocodone.

Inhibition of Adenylyl Cyclase Activity

Hydrocodone, upon binding to and activating mu-opioid receptors (MORs), initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). The mu-opioid receptor is coupled to the Gαi/o class of inhibitory G-proteins. nih.gov Activation of the receptor by hydrocodone leads to a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. This causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

The dissociated Gαi/o-GTP complex then interacts with and inhibits the enzyme adenylyl cyclase. smpdb.ca This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). smpdb.ca The inhibition of adenylyl cyclase by the activated Gαi/o subunit results in a significant reduction in the intracellular concentration of cAMP. smpdb.ca Since cAMP acts as a crucial second messenger in numerous cellular processes, its decreased availability leads to a dampening of neuronal excitability, contributing to the analgesic effects of hydrocodone.

Activation of G-Protein Mediated Inwardly Rectifying Potassium (GIRK) Channels

Concurrent with the inhibition of adenylyl cyclase, the dissociated Gβγ subunit of the G-protein plays a direct role in modulating ion channel activity. Following its separation from the Gαi/o subunit, the Gβγ dimer directly binds to and activates G-protein mediated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. nih.govencyclopedia.pub

The activation of GIRK channels increases the efflux of potassium ions (K+) from the neuron, moving down their electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the neuronal cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory postsynaptic effect contributes significantly to the analgesic properties of hydrocodone by reducing the transmission of nociceptive signals. In the spinal cord, the GIRK channel subunits GIRK1 and GIRK2 are concentrated in the substantia gelatinosa of the dorsal horn, a key area for pain processing, and show significant overlap with mu-opioid receptors. umn.edu

Inhibition of Voltage-Gated Calcium Channel Opening

In addition to activating potassium channels, the signaling cascade initiated by hydrocodone binding to mu-opioid receptors also leads to the inhibition of voltage-gated calcium channels (VGCCs). This inhibition is primarily mediated by the Gβγ subunit of the G-protein, which can directly interact with the calcium channels.

This interaction reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential. The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By inhibiting VGCCs, particularly the N-type (CaV2.2) and P/Q-type (CaV2.1), hydrocodone effectively reduces the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from nociceptive primary afferent terminals in the spinal cord. nih.govmdpi.comnih.gov This presynaptic inhibition is a major mechanism underlying the analgesic efficacy of hydrocodone.

Central Nervous System (CNS) Receptor Distribution and Mechanistic Function

The analgesic and antitussive effects of hydrocodone are mediated by its interaction with mu-opioid receptors distributed throughout the central nervous system. Key areas with high densities of these receptors that are integral to pain modulation include the periaqueductal gray (PAG), the rostral ventral medulla (RVM), and the dorsal horn of the spinal cord. nih.gov

In the PAG, a critical site for descending pain modulation, activation of mu-opioid receptors by hydrocodone leads to a decrease in the inhibitory GABAergic input onto dopamine (B1211576) neurons. nih.gov This disinhibition of dopamine neurons is thought to contribute to the antinociceptive effects. The nucleus tractus solitarius (NTS), another region with significant mu-opioid receptor expression, is a primary site for the termination of visceral afferent fibers and is also involved in the processing of nociceptive information.

The table below summarizes the key CNS regions involved in hydrocodone's action, their primary function related to pain and cough, and the effect of mu-opioid receptor activation.

CNS RegionPrimary FunctionEffect of Mu-Opioid Receptor Activation
Periaqueductal Gray (PAG) Descending pain modulationDecreased GABAergic inhibition of dopamine neurons, leading to antinociception. nih.gov
Rostral Ventral Medulla (RVM) Descending pain modulationModulation of spinal nociceptive transmission.
Dorsal Horn of Spinal Cord Primary synapse for nociceptive afferentsInhibition of neurotransmitter release from primary afferents and hyperpolarization of second-order neurons.
Nucleus Tractus Solitarius (NTS) Integration of visceral sensory information, central cough pattern generationInhibition of synaptic transmission related to cough reflex.

Mechanisms of Antitussive Activity through Central Cough Center Modulation

Hydrocodone's efficacy as a cough suppressant stems from its direct action on the cough center located in the medulla oblongata, a part of the brainstem. The central processing of the cough reflex is complex, involving a network of neurons primarily within the nucleus tractus solitarius (NTS).

The current understanding is that opioids, including hydrocodone, exert their antitussive effects through the modulation of neurotransmission within this medullary cough center. One of the primary mechanisms is believed to be the presynaptic inhibition of the release of excitatory neurotransmitters, such as glutamate, from the central terminals of vagal afferent nerves that initiate the cough reflex. nih.gov Additionally, opioids may cause postsynaptic inhibition, hyperpolarizing the second-order relay neurons in the NTS, making them less responsive to excitatory inputs. nih.gov

Furthermore, there is evidence for the involvement of GABAergic inhibitory pathways in the modulation of the cough reflex within the medullary raphe. nih.govmdpi.com While the precise interaction between the opioidergic and GABAergic systems in cough suppression is still under investigation, it is likely that hydrocodone's action on mu-opioid receptors influences these inhibitory circuits to suppress the cough motor output.

Metabolism and Biotransformation Pathways of Hydrocodone Bitartrate

Cytochrome P450 (CYP) Enzyme-Mediated Oxidative Metabolism

The oxidative metabolism of hydrocodone is predominantly carried out by enzymes of the CYP450 superfamily. nih.gov These phase I reactions are essential for the formation of its principal metabolites, hydromorphone and norhydrocodone (B1253062). nih.govnih.govoup.com The specific CYP isoenzymes involved significantly influence the metabolic profile of hydrocodone and can be a source of interindividual variability in patient response.

The conversion of hydrocodone to its more potent active metabolite, hydromorphone, occurs through an O-demethylation reaction. researchgate.netresearchgate.net This metabolic pathway is primarily catalyzed by the polymorphic enzyme CYP2D6. nih.govnih.gov Hydromorphone exhibits a significantly higher binding affinity for the µ-opioid receptor, estimated to be 10 to 33 times greater than that of the parent compound, hydrocodone. doi.orgtaylorandfrancis.com

The activity of the CYP2D6 enzyme is subject to genetic polymorphisms, leading to distinct patient phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). clinpgx.orgnih.govamegroups.cn Individuals with reduced or absent CYP2D6 function (PMs) produce significantly lower concentrations of hydromorphone, which may impact the analgesic effect of hydrocodone. nih.govclinpgx.orgoup.com Conversely, ultrarapid metabolizers may experience an increased formation of hydromorphone. clinpgx.org Studies have shown that in CYP2D6 poor metabolizers, the formation of hydromorphone is substantially decreased compared to extensive metabolizers. nih.gov Approximately 7% of the Caucasian population are considered poor metabolizers due to inactive CYP2D6 enzymes. researchgate.netcore.ac.uk

EnzymePathwayMetaboliteRelative Potency of MetaboliteGenetic Considerations
CYP2D6 O-demethylationHydromorphone5-fold higher binding affinity to µ-opioid receptor than hydrocodone. wikipedia.orgHighly polymorphic gene; variations can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, affecting hydromorphone formation. clinpgx.orgnih.govnih.gov

The N-demethylation of hydrocodone to form norhydrocodone is another major metabolic pathway. researchgate.net This reaction is predominantly catalyzed by the CYP3A4 enzyme. nih.govnih.govclinpgx.org Norhydrocodone is considered the major metabolite of hydrocodone. wikipedia.org While historically considered inactive, recent studies have shown that norhydrocodone is a µ-opioid receptor agonist with a potency similar to hydrocodone, although its analgesic effects may be limited by poor penetration of the blood-brain barrier. wikipedia.orgnih.gov Inhibition of the CYP3A4 enzyme can lead to decreased plasma concentrations of norhydrocodone. clinpgx.org

EnzymePathwayMetaboliteActivity of Metabolite
CYP3A4 N-demethylationNorhydrocodoneµ-opioid receptor agonist, but with minimal centrally-mediated analgesia. wikipedia.orgnih.gov

While CYP2D6 and CYP3A4 are the primary enzymes in hydrocodone metabolism, other CYP isoforms may play a minor role. Research suggests that methadone, which is metabolized by several CYP enzymes including CYP2B6 and CYP2C19, has a complex interaction potential. nih.gov However, for hydrocodone specifically, the influence of CYP2B6 and CYP2C19 is less defined. Some studies have found no effect of the CYP2C19 phenotype on the metabolism of hydrocodone to norhydrocodone. clinpgx.org Further research is needed to fully elucidate the clinical significance of these minor pathways.

Ketone Reduction Pathways

In addition to oxidative and conjugative metabolism, hydrocodone can also undergo ketone reduction. This involves the reduction of the C6-keto group of the hydrocodone molecule. doi.orgtaylorandfrancis.com

The C6-keto group of hydrocodone can be reduced to form 6α-hydrocodol (dihydrocodeine) and 6β-hydrocodol. taylorandfrancis.comwikipedia.org This reduction is a notable pathway in its metabolism. forensicrti.org Dihydrocodeine is also recognized as a minor metabolite of hydrocodone. testcatalog.org

Formation of 6-Alpha-Hydrocodol (Dihydrocodeine) and Related Epimeric Alcohols

Hydrocodone bitartrate (B1229483) undergoes a complex pattern of metabolism, which includes 6-keto reduction to its corresponding 6-α- and 6-β-hydroxymetabolites mallinckrodt.com. This reductive pathway, alongside O- and N-demethylation, is a key part of its biotransformation mallinckrodt.comclinpgx.org. The 6-keto reduction of hydrocodone results in the formation of epimeric alcohols, specifically 6α-hydrocodol and 6β-hydrocodol wikipedia.orgresearchgate.netoup.com.

The metabolite 6α-hydrocodol is also known as dihydrocodeine researchgate.net. Several sources identify dihydrocodeine as a metabolite of hydrocodone clinpgx.orgwikipedia.orgresearchgate.netnih.gov. For instance, studies have noted its appearance in urine following hydrocodone administration, with peak concentrations occurring between 3 to 9 hours nih.gov. However, it is important to note that other research suggests dihydrocodeine and hydrocodone have distinct metabolic pathways and that dihydrocodeine is not a metabolic product of hydrocodone droracle.ai. Dihydrocodeine itself is a semi-synthetic opioid that is metabolized to dihydromorphine via the enzyme CYP2D6 droracle.ai. The formation of these reduced metabolites represents one of the multiple pathways through which hydrocodone is processed in the body clinpgx.orgoup.com.

Key Metabolic Pathways of Hydrocodone
PathwayEnzyme(s)Primary Metabolite(s)Reference
O-DemethylationCYP2D6Hydromorphone mallinckrodt.comclinpgx.orgnih.gov
N-DemethylationCYP3A4Norhydrocodone mallinckrodt.comclinpgx.org
6-Keto ReductionNot specified6-α-hydrocodol (Dihydrocodeine), 6-β-hydrocodol mallinckrodt.comwikipedia.orgresearchgate.net

Characterization of Hydrocodone Metabolites and their Pharmacological Activity

Hydromorphone as the Primary Potent Active Metabolite

Hydromorphone exhibits a much higher binding affinity for the mu-opioid receptor (MOR) than its parent compound, hydrocodone wikipedia.orgclinpgx.org. Research indicates that hydromorphone's analgesic potency is approximately 4 to 6 times greater than that of hydrocodone oup.com. Following subcutaneous administration in animal models, hydromorphone was found to be about 5.4-fold more potent than hydrocodone in producing analgesia nih.gov. Similarly, after intracerebroventricular administration, hydromorphone was roughly 96-fold more potent than hydrocodone nih.gov. The clinical relevance of this conversion is underscored by findings that pain relief correlates with plasma concentrations of hydromorphone rather than hydrocodone frontiersin.org.

The rate of conversion to hydromorphone can be influenced by genetic variations in the CYP2D6 enzyme. Individuals who are "poor metabolizers" due to inactive CYP2D6 enzymes show a reduced formation of hydromorphone, while "ultrarapid metabolizers" have increased plasma concentrations of this potent metabolite clinpgx.orgoup.com.

Norhydrocodone Characterization (e.g., MOR Agonist Activity, Blood-Brain Barrier Penetration)

The primary metabolic pathway for hydrocodone involves N-demethylation to norhydrocodone, a process mediated predominantly by the CYP3A4 enzyme mallinckrodt.comwikipedia.org. Norhydrocodone is the major metabolite of hydrocodone found in urine nih.govwada-ama.org. While historically described as inactive, subsequent research has demonstrated that norhydrocodone is an active metabolite that acts as a μ-opioid receptor (MOR) agonist with a potency similar to that of hydrocodone itself wikipedia.orgnih.goviiab.me.

Despite its MOR agonist activity, norhydrocodone produces only minimal analgesic effects when administered peripherally in animal studies wikipedia.orgiiab.me. This discrepancy is attributed to its poor penetration of the blood-brain barrier, which limits its access to the central nervous system wikipedia.orgiiab.me. However, when administered directly into the central nervous system via intracerebroventricular injection, norhydrocodone demonstrated analgesic potency similar to hydrocodone nih.gov. This suggests that while norhydrocodone is pharmacologically active, its contribution to the central analgesic effects of hydrocodone is limited by its inability to efficiently cross into the brain wikipedia.org.

Pharmacological Profile of Hydrocodone and Key Metabolites
CompoundPrimary Metabolic PathwayMOR ActivityBlood-Brain Barrier PenetrationReference
HydromorphoneO-demethylation (CYP2D6)Potent Agonist (5x > Hydrocodone)Yes wikipedia.orgoup.com
NorhydrocodoneN-demethylation (CYP3A4)Agonist (similar to Hydrocodone)Poor wikipedia.orgnih.goviiab.me

Glucuronidation of Metabolites (e.g., Hydromorphone-3-Glucuronide (B1257947) by UGT1A3 and UGT2B7)

Following phase I metabolism, hydrocodone's metabolites, particularly hydromorphone, undergo phase II conjugation reactions, primarily glucuronidation oup.comnih.gov. This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body nih.gov.

The primary metabolite of hydromorphone is hydromorphone-3-glucuronide (H3G) oup.comnih.gov. The formation of H3G is catalyzed by the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7 clinpgx.orgclinpgx.org. UGT2B7 is a major isoform in humans responsible for the metabolism of morphine and other opioids nih.govnih.gov. The majority of hydromorphone excreted in urine is in the form of hydromorphone-3-glucuronide clinpgx.org. Other metabolites of hydrocodone are also conjugated via glucuronidation before excretion wikipedia.org. While glucuronide metabolites are typically inactive, some, like morphine-6-glucuronide, can be pharmacologically active eur.nl. However, hydromorphone-3-glucuronide is noted to have neuroexcitatory potential rather than analgesic activity nih.gov.

Species-Specific Metabolic Differences in Preclinical Models

Rodent Metabolism (e.g., Rat CYP2D1 Homolog for O-Demethylation)

Preclinical studies investigating the metabolism of hydrocodone have revealed species-specific differences. In rats, the metabolic conversion of hydrocodone to the potent analgesic hydromorphone is catalyzed by the enzyme CYP2D1 frontiersin.orgnih.govresearchgate.net. CYP2D1 is the rat homolog of the human CYP2D6 enzyme, which performs the same O-demethylation reaction in humans frontiersin.orgnih.govresearchgate.net.

Studies in Wistar rats have confirmed that CYP2D1 is responsible for the formation of hydromorphone from hydrocodone nih.gov. Inhibition of this enzyme in rats leads to a marked suppression in both brain and plasma levels of hydromorphone after hydrocodone administration nih.gov. In addition to O-demethylation, the metabolism of hydrocodone in rats also prominently features ketone reduction frontiersin.orgresearchgate.net. This contrasts with other preclinical models, such as dogs, where N-demethylation and N-oxidation are the more prevalent metabolic pathways frontiersin.orgresearchgate.net. These species-specific differences are crucial considerations when extrapolating findings from animal models to human clinical scenarios.

Canine Metabolism of Hydrocodone Bitartrate

The metabolism of hydrocodone in canines exhibits notable species-specific differences compared to other mammals, including humans and rats. researchgate.netnih.gov In dogs, the primary clearance pathways for hydrocodone are predominantly N-demethylation and N-oxidation. researchgate.net This contrasts with rats, where O-demethylation and ketone reduction are the main metabolic routes. researchgate.net

One of the key metabolic pathways in many species is the O-demethylation of hydrocodone to its more potent active metabolite, hydromorphone, a reaction primarily catalyzed by the CYP2D6 enzyme. nih.govclinpgx.org However, studies in dogs suggest that this conversion is generally poor. avma.orgresearchgate.net While hydromorphone is detected in the plasma of dogs after oral administration of hydrocodone, its concentrations are often low. avma.orgresearchgate.net

Research has identified several metabolites in dogs following hydrocodone administration. The predominant biotransformations involve N-demethylation to form norhydrocodone and N-oxidation. researchgate.net O-demethylation to hydromorphone does occur, but it is not considered a major pathway in canine biotransformation. researchgate.net Studies involving various dog breeds, including Beagles and Greyhounds, have provided specific pharmacokinetic data on hydrocodone and its metabolite hydromorphone. avma.orgscispace.comnih.gov

A study in healthy Greyhound dogs administered oral this compound yielded quantifiable plasma concentrations of both hydrocodone and its metabolite, hydromorphone. scispace.comnih.govnih.gov This indicates that despite the conversion being described as poor, it is still a measurable metabolic pathway. avma.org An earlier study in Beagle dogs also detected hydromorphone as a metabolite and determined the oral bioavailability of hydrocodone. avma.orgnih.gov

The prevalent metabolic pathways in canines are summarized below:

N-demethylation: This process leads to the formation of norhydrocodone. researchgate.net

N-oxidation: This is another primary route for hydrocodone clearance in dogs. researchgate.net

O-demethylation: This pathway results in the formation of the active metabolite hydromorphone, though it is a less significant route in dogs compared to other species. researchgate.netavma.org

6-keto-reduction: Hydrocodone can also be metabolized to 6-alpha- and 6-beta-hydroxy metabolites. nih.govdrugbank.com

The following table presents pharmacokinetic parameters of hydrocodone and hydromorphone found in a study of six healthy Greyhound dogs after a single oral administration of this compound.

ParameterHydrocodone (Mean)Hydromorphone (Mean)
CMAX (ng/mL) 11.735.2
TMAX (h) 0.741.37
Terminal Half-Life (h) 1.603.07

Data sourced from a study on the pharmacokinetics of hydrocodone in healthy Greyhound dogs. scispace.comnih.gov

Mechanistic Aspects of Hydrocodone Elimination

The elimination of hydrocodone from the body is a multi-step process involving extensive hepatic metabolism followed by renal excretion of the parent drug and its metabolites. nih.govwolfcreekrecovery.com The liver is the primary site of hydrocodone metabolism, which is mediated by the cytochrome P450 enzyme system. nih.govnih.gov

Two key cytochrome P450 isoenzymes are responsible for the initial biotransformation of hydrocodone:

CYP3A4: This enzyme primarily catalyzes the N-demethylation of hydrocodone to its inactive metabolite, norhydrocodone. nih.govclinpgx.org

CYP2D6: This enzyme is responsible for the O-demethylation of hydrocodone to form hydromorphone, a more potent opioid metabolite. nih.govclinpgx.org

Following these initial oxidative steps, both hydrocodone and its primary metabolites can undergo further biotransformation. drugbank.com For instance, both hydrocodone and hydromorphone can be converted into their respective 6-α- and 6-β-hydroxy metabolites through a process called 6-ketoreduction. drugbank.com Subsequently, these metabolites, particularly hydromorphone, can form glucuronide conjugates, which increases their water solubility and facilitates their excretion. clinpgx.orgdrugbank.com

The final step in the elimination process is the excretion of hydrocodone and its various metabolites, primarily via the kidneys into the urine. nih.govwolfcreekrecovery.com A significant portion of the administered drug is eliminated in the urine within 24 hours. nih.gov While most hydrocodone appears to be eliminated through a non-renal route (likely hepatic metabolism), renal clearance is the primary mechanism for the removal of the drug and its metabolites from the body. nih.govdrugbank.com The elimination half-life of immediate-release hydrocodone is approximately 3.8 to 4 hours, though this can extend to 7 to 9 hours for extended-release formulations. nih.govwikipedia.orghealthline.com

Pharmacogenomic Influences on Hydrocodone Bitartrate Metabolism and Response

CYP2D6 Genetic Polymorphisms and their Impact on Metabolic Phenotypes

Hydrocodone is a prodrug that requires metabolic conversion to exert its full analgesic effect. nih.gov The primary metabolic pathway responsible for this activation is the O-demethylation of hydrocodone to its more potent metabolite, hydromorphone, a reaction catalyzed by the CYP2D6 enzyme. nih.govclinpgx.org The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to a spectrum of enzyme activity. nih.govnih.gov This genetic variability is a primary determinant of hydromorphone formation and, consequently, the clinical response to hydrocodone. nih.govsemanticscholar.org Based on their genetic makeup, individuals can be classified into distinct metabolic phenotypes: ultrarapid metabolizers (UMs), extensive (normal) metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). nih.govnih.gov

Effects on Hydromorphone Formation (e.g., Poor Metabolizers vs. Extensive Metabolizers)

The CYP2D6 phenotype directly dictates the rate and extent of hydrocodone's conversion to hydromorphone. nih.gov Individuals classified as Extensive Metabolizers (EMs) have normal enzyme function and efficiently convert hydrocodone to hydromorphone. In contrast, Poor Metabolizers (PMs) possess two non-functional copies of the CYP2D6 gene, resulting in negligible or absent enzyme activity. ingentaconnect.com Consequently, PMs produce significantly lower concentrations of the active hydromorphone metabolite compared to EMs. clinpgx.orguspharmacist.com

Research has quantified these differences. One study found that the mean partial metabolic clearance of hydrocodone to hydromorphone via O-demethylation was 28.1 ml/hr/kg in EMs, whereas in PMs, it was only 3.4 ml/hr/kg. nih.gov Another study observed that after hydrocodone administration, hydromorphone blood concentrations in poor metabolizers were more than eight-fold lower (0.66 ng/ml) than in ultrarapid metabolizers (7.06 ng/ml), with extensive metabolizers having intermediate levels (5.73 ng/ml). clinpgx.org This failure to produce adequate levels of hydromorphone may lead to insufficient analgesia in PMs. nih.govclinpgx.org Conversely, ultrarapid metabolizers, who have multiple copies of functional CYP2D6 alleles, exhibit increased formation of hydromorphone, which could alter the therapeutic effect. clinpgx.org

Table 1: Impact of CYP2D6 Phenotype on Hydrocodone Metabolism

CYP2D6 PhenotypeDescription of Metabolic CapacityEffect on Hydromorphone FormationMean Partial Metabolic Clearance (ml/hr/kg) nih.govMean Hydromorphone Concentration (ng/ml) clinpgx.org
Poor Metabolizer (PM)Absent or negligible enzyme activitySignificantly reduced conversion of hydrocodone3.4 ± 2.40.66
Intermediate Metabolizer (IM)Decreased enzyme activityReduced conversion of hydrocodoneN/A4.29
Extensive (Normal) Metabolizer (EM)Normal enzyme activityEfficient conversion of hydrocodone28.1 ± 10.35.73
Ultrarapid Metabolizer (UM)Increased enzyme activityGreatly increased conversion of hydrocodoneN/A7.06

Identification of Specific Alleles (e.g., CYP2D62A/41) and their Contribution to Metabolic Capacity

For example, the 41 allele is a reduced-function allele due to a splicing defect. nih.gov A case study of a pediatric patient with a CYP2D62A/*41 genotype, which confers an intermediate metabolizer phenotype, found increased concentrations of hydrocodone, demonstrating the clinical relevance of specific allele combinations. clinpgx.org Common non-functional alleles that lead to a poor metabolizer phenotype when present in duplicate include *4 (associated with a splicing defect) and *5 (a whole-gene deletion). nih.govashp.org The prevalence of these variant alleles varies among different ethnic populations, contributing to inter-individual and inter-ethnic differences in drug response. nih.gov

Table 2: Examples of CYP2D6 Alleles and Their Functional Impact

AlleleFunctionEffect on Hydrocodone Metabolism
CYP2D61, *2ANormal FunctionNormal conversion to hydromorphone. ashp.org
CYP2D617, 41Reduced FunctionDecreased conversion to hydromorphone. nih.govclinpgx.org
CYP2D64, *5 (gene deletion)No FunctionNegligible conversion to hydromorphone. nih.gov
Gene Duplication (e.g., *1xN, *2xN)Increased Function (Ultrarapid)Increased conversion to hydromorphone. nih.gov

Genetic Variants in Opioid Receptors (e.g., OPRM1) Affecting Pharmacodynamics

Pharmacodynamics, the effect of a drug on the body, is also subject to genetic influence. Hydrocodone and its active metabolite hydromorphone exert their analgesic effects primarily by binding to the mu-opioid receptor, which is encoded by the OPRM1 gene. nih.govmedlineplus.gov Genetic variations in OPRM1 can alter receptor function, density, or binding affinity, thereby modifying the response to opioids.

A clinically significant single nucleotide polymorphism (SNP) in the OPRM1 gene is A118G (rs1799971). nih.govpainphysicianjournal.com This variant results in an amino acid substitution that may affect the receptor's signaling efficiency. medlineplus.gov A study on postoperative pain relief with hydrocodone found that a patient's OPRM1 A118G genotype significantly influenced analgesic outcomes. In patients homozygous for the A allele (AA genotype), there was a direct correlation between pain relief and both the total hydrocodone dose and the serum concentration of hydromorphone. However, in patients carrying the G allele (AG or GG genotypes), this correlation was absent; increasing hydromorphone levels did not correspond to better pain relief. painphysicianjournal.com This suggests that individuals with the G allele may have a reduced analgesic response to hydrocodone and its active metabolite. painphysicianjournal.com

Genetic Variants in Enzymes Associated with Pain Perception Pathways (e.g., Catechol-O-Methyltransferase - COMT)

Individual differences in pain perception can also affect the apparent efficacy of an analgesic like hydrocodone bitartrate (B1229483). The enzyme Catechol-O-Methyltransferase (COMT) plays a crucial role in modulating pain by inactivating catecholaminergic neurotransmitters such as dopamine (B1211576) and noradrenaline. nih.govnih.gov The gene encoding COMT is polymorphic, and these variations have been linked to variability in pain sensitivity and the need for opioid analgesics. nih.govresearchgate.net

Several SNPs within the COMT gene can combine to form haplotypes associated with different levels of enzyme activity. nih.gov For instance, the Val158Met polymorphism (rs4680) is a well-studied variant where the Met allele leads to significantly lower enzyme activity. researchgate.net Individuals with low-activity COMT variants tend to have higher levels of catecholamines, which may lead to increased pain sensitivity. nih.gov Research has shown that genetic variation in the COMT gene is associated with variable responses to painful stimuli and differing requirements for opioids in treating pain. nih.gov While direct studies linking COMT haplotypes specifically to hydrocodone response are limited, the established role of COMT in general pain perception and opioid requirements suggests it is an important pharmacogenomic factor. nih.govdovepress.com For example, studies in children found that minor allele carriers of certain COMT SNPs were approximately three times more likely to require postoperative opioid interventions. nih.gov

Structure Activity Relationship Sar Studies of Hydrocodone Bitartrate

Structural Determinants for Opioid Receptor Binding and Agonism

The interaction of hydrocodone with opioid receptors, which governs its analgesic effects, is dictated by specific features of its molecular structure. Hydrocodone, a semi-synthetic opioid, acts as an agonist primarily at the mu (μ)-opioid receptor (MOR), and with increasing plasma concentrations, it can also activate kappa (κ) and delta (δ) opioid receptors. nih.gov The molecule's affinity and efficacy are rooted in its 4,5-epoxymorphinan skeleton, a rigid structure that orients key functional groups for optimal receptor interaction.

Several structural components of hydrocodone are critical for its binding and agonist activity:

Tertiary Amine (N17): The protonated tertiary amine with its N-methyl group is a crucial feature for all morphinan-based opioids. This positively charged group forms a key ionic bond with a conserved aspartic acid residue (Asp147) in the binding pocket of the μ-opioid receptor. This interaction is fundamental for anchoring the ligand to the receptor. Modification of the N-methyl group can drastically alter the pharmacological profile, with larger substituents potentially converting the agonist activity into antagonist activity. painphysicianjournal.comnih.gov

Phenolic Ring and 3-Methoxy Group: While the parent compound, morphine, possesses a hydroxyl group at the C3 position, hydrocodone features a methoxy (B1213986) group (-OCH3). This modification reduces the binding affinity for the μ-opioid receptor compared to its hydroxylated counterpart. nih.gov For instance, the O-demethylated metabolite of hydrocodone, hydromorphone, which has a hydroxyl group at C3, exhibits much stronger receptor binding. nih.gov This highlights the C3-hydroxyl group as a key pharmacophoric feature for high-affinity MOR binding.

C6-Keto Group: Hydrocodone possesses a ketone group at the C6 position, in contrast to the hydroxyl group found in codeine. A carbonyl group at this position is generally preferable to a hydroxyl function for enhancing μ-receptor affinity and agonist potency. researchgate.net

Saturated C7-C8 Bond: Unlike codeine, which has a double bond between C7 and C8, hydrocodone has a saturated single bond. This saturation contributes to a higher efficacy at μ-receptors compared to codeine. nih.gov

Ether Bridge: The ether bridge between C4 and C5 is characteristic of the morphinan (B1239233) scaffold and contributes to the rigid conformation necessary for proper orientation within the receptor binding site.

Opioid Receptor Binding Affinity (Ki, nM) of Hydrocodone and its Metabolite
CompoundMu (μ) Receptor Ki (nM)
Hydrocodone19.8
Hydromorphone0.6

Data sourced from Chen et al. (1991). nih.gov

Influence of Molecular Structure on Preferential Metabolic Pathways

The molecular structure of hydrocodone directly influences its metabolic fate, determining the formation of its primary metabolites, hydromorphone and norhydrocodone (B1253062). These pathways are catalyzed by specific cytochrome P450 (CYP) enzymes, and the susceptibility of hydrocodone's functional groups to enzymatic action is key.

N-demethylation at N17: The methyl group attached to the tertiary amine at position 17 is targeted by the CYP3A4 enzyme. nih.govsahmri.org.au This N-demethylation reaction results in the formation of norhydrocodone . clinpgx.org While hydromorphone is a potent opioid agonist, norhydrocodone has significantly lower affinity for opioid receptors and is generally considered an inactive metabolite, though it may contribute to some effects. researchgate.netoup.com The N-methyl group's structure and position make it a substrate for CYP3A4.

The competition between these two metabolic pathways is a crucial aspect of hydrocodone's pharmacology. Inhibition of the CYP2D6 pathway can shift hydrocodone metabolism towards the CYP3A4 pathway, leading to increased formation of norhydrocodone and decreased production of the active hydromorphone. clinpgx.org Conversely, inhibition of CYP3A4 can lead to higher plasma concentrations of hydrocodone and potentially increased metabolism via CYP2D6.

Major Metabolic Pathways of Hydrocodone
Metabolic PathwayEnzymeStructural Site of ActionResulting Metabolite
O-demethylationCYP2D6C3-methoxy groupHydromorphone (active)
N-demethylationCYP3A4N17-methyl groupNorhydrocodone

Data sourced from Hutchinson et al. (2004) and PharmGKB. nih.govnih.govclinpgx.org

Rational Design Principles for Modulating Hydrocodone's Pharmacological Profile

Rational drug design involves the methodical process of creating new medications based on a thorough understanding of biological targets and their molecular interactions. longdom.orgstudysmarter.co.uk Applying these principles to hydrocodone's structure offers strategies to modulate its pharmacological profile, aiming to enhance therapeutic effects while potentially reducing undesirable side effects. This can be approached through structure-based or ligand-based design strategies. nih.gov

Key strategies for modulating hydrocodone's profile include:

Modification of the C3-Methoxy Group: Since the O-demethylation of the C3-methoxy group by CYP2D6 is a critical activation step, this position is a prime target for modification. One approach is the development of prodrugs . By replacing the methoxy group with other moieties that can be cleaved in vivo to yield hydromorphone (with its potent C3-hydroxyl group), one could potentially bypass the variability of CYP2D6 metabolism. This could lead to more predictable analgesic responses across different patient populations.

Alterations at the N17-Position: The N-methyl group is essential for agonist activity, but its size and character can be modified to alter receptor affinity and selectivity. Replacing the methyl group with larger alkyl or aralkyl groups can dramatically change the compound's properties. For instance, substitution with groups like allyl or cyclopropylmethyl can introduce antagonist properties at the opioid receptors, a principle used in the development of opioid antagonists like naloxone (B1662785) and naltrexone. painphysicianjournal.com Carefully designed substitutions could create partial agonists or biased agonists, which preferentially activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin pathways) to potentially separate analgesic effects from adverse effects like respiratory depression. mdpi.com

Bioisosteric Replacement and Functional Group Modification: Other positions on the hydrocodone scaffold can be modified to fine-tune its properties. For example, bioisosteric replacement of the C6-keto group could influence potency and metabolism. researchgate.net Modifications to the aromatic ring could alter receptor subtype selectivity or pharmacokinetic properties. The goal of these modifications is to improve the therapeutic index by enhancing binding affinity for the target receptor, improving selectivity over other receptors, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

These rational design approaches leverage detailed structural information from techniques like X-ray crystallography of opioid receptors, combined with computational modeling, to predict how novel analogues will interact with the target and guide their chemical synthesis. longdom.org

Mechanistic Drug Drug Interactions Affecting Hydrocodone Bitartrate Biotransformation

Cytochrome P450 Enzyme Inhibition

Inhibition of the CYP450 enzymes involved in hydrocodone metabolism can lead to increased plasma concentrations of the parent drug and altered formation of its metabolites.

Hydrocodone is extensively metabolized by CYP3A4 to its inactive metabolite, norhydrocodone (B1253062). Potent inhibitors of CYP3A4 can block this metabolic pathway, resulting in elevated plasma concentrations of hydrocodone.

Ketoconazole and Troleandomycin: In vitro studies have demonstrated that both ketoconazole and troleandomycin are potent inhibitors of CYP3A4 and can significantly inhibit the formation of norhydrocodone from hydrocodone. While specific clinical studies detailing the precise magnitude of the in vivo pharmacokinetic interaction with hydrocodone are not readily available, the known potent inhibitory effect of these agents on CYP3A4 suggests a high potential for clinically significant increases in hydrocodone plasma concentrations. The co-administration of ketoconazole, for instance, has been shown to decrease the metabolism of other opioid drugs that are substrates of CYP3A4.

Clarithromycin: Clarithromycin is another strong inhibitor of CYP3A4. Co-administration of clarithromycin with hydrocodone is expected to increase hydrocodone plasma concentrations by reducing its N-demethylation to norhydrocodone. This can potentially lead to an enhanced hydrocodone effect.

Table 1: Impact of CYP3A4 Inhibitors on Hydrocodone Biotransformation

CYP3A4 InhibitorMechanism of InteractionEffect on Hydrocodone Plasma ConcentrationEffect on Norhydrocodone Formation
KetoconazolePotent inhibition of CYP3A4-mediated N-demethylationExpected to significantly increaseSignificantly decreased in vitro
TroleandomycinPotent inhibition of CYP3A4-mediated N-demethylationExpected to significantly increaseSignificantly decreased in vitro
ClarithromycinStrong inhibition of CYP3A4-mediated N-demethylationExpected to increaseExpected to decrease

The conversion of hydrocodone to its more potent active metabolite, hydromorphone, is primarily catalyzed by CYP2D6. Inhibition of this enzyme can significantly reduce the formation of hydromorphone.

Quinidine: Quinidine is a potent inhibitor of CYP2D6. Studies have shown that pretreatment with quinidine in extensive metabolizers (EMs) of CYP2D6 significantly reduces the formation of hydromorphone from hydrocodone. This inhibition leads to a pharmacokinetic profile in EMs that resembles that of poor metabolizers (PMs) of CYP2D6, who have a naturally deficient ability to carry out this metabolic conversion.

Furafylline: In vitro studies using human liver microsomes have demonstrated that furafylline, a known CYP2D6 inhibitor, can inhibit the formation of hydromorphone from hydrocodone.

Paroxetine: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) and a potent inhibitor of CYP2D6. Co-administration of paroxetine with hydrocodone has been shown to decrease the mean area under the curve (AUC) and maximum plasma concentration (Cmax) of hydromorphone. However, this inhibition of hydromorphone formation does not appear to significantly alter the systemic exposure to the parent drug, hydrocodone.

Table 2: Impact of CYP2D6 Inhibitors on Hydromorphone Formation

CYP2D6 InhibitorMechanism of InteractionEffect on Hydromorphone FormationEffect on Hydrocodone Plasma Concentration
QuinidinePotent inhibition of CYP2D6-mediated O-demethylationSignificantly decreasedNot significantly altered
FurafyllineInhibition of CYP2D6-mediated O-demethylationDecreased in vitroNot determined in vivo
ParoxetinePotent inhibition of CYP2D6-mediated O-demethylationSignificantly decreasedNot significantly altered

Cytochrome P450 Enzyme Induction

Induction of CYP450 enzymes can accelerate the metabolism of hydrocodone, leading to decreased plasma concentrations and potentially reduced therapeutic effect.

Potent inducers of CYP3A4 can significantly increase the metabolism of hydrocodone to norhydrocodone, thereby increasing its clearance and reducing its systemic exposure.

Rifampin: Rifampin is a potent inducer of CYP3A4. Co-administration of rifampin with hydrocodone is expected to substantially decrease hydrocodone plasma concentrations. This interaction may lead to a reduction in the analgesic efficacy of hydrocodone or the precipitation of withdrawal symptoms in patients physically dependent on opioids. drugs.com

Carbamazepine and Phenytoin: These antiepileptic drugs are also known inducers of CYP3A4. Their concurrent use with hydrocodone can lead to decreased plasma concentrations of the opioid. drugs.comdrugs.com This may result in diminished pain control or the onset of withdrawal symptoms. Discontinuation of these inducers without a corresponding adjustment in the hydrocodone dose may lead to a subsequent increase in hydrocodone plasma concentrations.

Table 3: Impact of CYP3A4 Inducers on Hydrocodone Metabolism and Clearance

CYP3A4 InducerMechanism of InteractionEffect on Hydrocodone MetabolismEffect on Hydrocodone ClearanceEffect on Hydrocodone Plasma Concentration
RifampinPotent induction of CYP3A4-mediated N-demethylationIncreasedIncreasedDecreased
CarbamazepineInduction of CYP3A4-mediated N-demethylationIncreasedIncreasedDecreased
PhenytoinInduction of CYP3A4-mediated N-demethylationIncreasedIncreasedDecreased

Interactions Affecting Gastrointestinal Absorption Kinetics (e.g., Strong Laxatives)

The impact of strong laxatives on the gastrointestinal absorption kinetics of hydrocodone bitartrate (B1229483) is not well-documented in the scientific literature. Theoretically, stimulant laxatives increase intestinal motility, which could potentially decrease the transit time of an orally administered drug in the small intestine, the primary site for the absorption of many drugs. researchgate.netnih.gov This accelerated transit could potentially lead to a reduction in the extent of absorption (bioavailability) of hydrocodone. However, specific clinical studies investigating this direct interaction are lacking. The primary focus in the literature is on the use of laxatives to manage opioid-induced constipation, a pharmacodynamic effect of hydrocodone, rather than their effect on hydrocodone's own absorption. nih.govnih.gov

Mechanistic Basis of Interactions with Other Central Nervous System Modulators

The co-administration of hydrocodone bitartrate with other CNS modulators, such as benzodiazepines, alcohol, and skeletal muscle relaxants, can result in significant and potentially life-threatening pharmacodynamic interactions. The primary mechanistic basis for these interactions is additive or synergistic CNS depression.

Alcohol: Alcohol is also a potent CNS depressant. ridgefieldrecovery.comarchstonerecovery.comalcohol.org The concurrent use of alcohol and hydrocodone can lead to additive effects on psychomotor impairment, sedation, and respiratory depression. drugs.comridgefieldrecovery.comtreatmentindiana.com Furthermore, alcohol can disrupt the release mechanism of some extended-release hydrocodone formulations, leading to a rapid release of the drug and potentially toxic plasma concentrations. drugs.comdrugs.comdrugs.com

Skeletal Muscle Relaxants: Many skeletal muscle relaxants exert their effects through CNS depression. quizlet.comquizlet.comnurseslabs.com The combination of these agents with hydrocodone can result in an increased risk of sedation, dizziness, and respiratory depression due to their additive depressant effects on the central nervous system. quizlet.comquizlet.com

Table 4: Mechanistic Basis of Interactions with Other Central Nervous System Modulators

CNS ModulatorMechanism of InteractionPrimary Clinical Consequence
BenzodiazepinesAdditive/synergistic CNS depressionProfound sedation, respiratory depression, coma
AlcoholAdditive CNS depression; potential for dose-dumping with extended-release formulationsEnhanced sedation, respiratory depression, increased risk of overdose
Skeletal Muscle RelaxantsAdditive CNS depressionIncreased sedation, dizziness, respiratory depression

Advanced Analytical Methodologies for Hydrocodone Bitartrate Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For hydrocodone bitartrate (B1229483), several chromatographic techniques are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Biosample Analysis and Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydrocodone, derivatization is often necessary to increase their volatility. This technique is particularly valuable for the analysis of hydrocodone and its metabolites in biological samples such as blood and urine.

In a typical GC-MS analysis of opioids, samples are first fortified with a deuterated internal standard to ensure accurate quantification. The analytes are then extracted from the biological matrix using techniques like mixed-mode solid phase extraction. Following extraction, the compounds are derivatized. Common derivatizing agents for opioids include N-methyl-bis(trifluoroacetamide) (MBTFA), which produces trifluoroacetyl derivatives, or silylating agents like N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA).

The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification. Selected ion monitoring (SIM) mode can be utilized to enhance the sensitivity and selectivity of the analysis for specific target compounds.

Table 1: GC-MS Parameters for Opioid Analysis

Parameter Description
Derivatization Agent N-methyl-bis(trifluoroacetamide) (MBTFA) or N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA)
Extraction Method Mixed-mode solid phase extraction
Detection Mode Selected Ion Monitoring (SIM)

| Application | Analysis of morphine, codeine, hydromorphone, hydrocodone, and 6-acetylmorphine (B159328) in blood and urine. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hydrocodone and Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the analysis of hydrocodone and its metabolites in biological fluids due to its high sensitivity and specificity. This technique does not typically require derivatization, simplifying sample preparation.

LC-MS/MS methods have been developed for the quantitation of hydrocodone and its primary metabolites, hydromorphone and norhydrocodone (B1253062), in human plasma, oral fluid, and urine. The process involves separating the compounds using a liquid chromatograph, often with a reversed-phase C18 analytical column, followed by detection with a tandem mass spectrometer.

Positive electrospray ionization (ESI) is a common ionization technique used in the analysis of hydrocodone. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion and a corresponding product ion for each analyte. For example, a transition of m/z 300.3 → 199.2 can be used for hydrocodone.

These methods demonstrate excellent linearity over a range of concentrations, often from 1 to 100 ng/mL, with low limits of quantification (LOQ), sometimes as low as 1.0 ng/mL. LC-MS/MS is not only used for quantification but also for metabolite profiling, which is crucial for understanding the metabolic fate of hydrocodone in the body.

Table 2: LC-MS/MS Method for Hydrocodone and Metabolites in Human Plasma

Parameter Description
Analytical Column Reversed-phase C18
Mobile Phase Gradient mobile phase of acetonitrile (B52724) and water with 0.1% formic acid.
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 1–100 ng/mL

| Lower Limit of Quantification (LOQ) | 1.0 ng/mL |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Stability Studies

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of hydrocodone bitartrate in pharmaceutical formulations and for conducting stability studies. HPLC methods are valued for their precision, accuracy, and robustness.

A common setup for hydrocodone analysis involves a reversed-phase column, such as an octadecylsilane (B103800) (C18) column, with a mobile phase typically consisting of a buffered mixture of methanol (B129727) or acetonitrile and water. Detection is often achieved using a UV spectrophotometer at a specific wavelength, for instance, 283 nm.

Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient from its degradation products, which is essential for assessing the stability of a drug product under various environmental conditions such as heat, light, acid, and base hydrolysis. These studies are a critical component of drug development and regulatory submissions. The validation of these HPLC methods typically includes assessments of linearity, accuracy, precision, selectivity, and robustness to ensure reliable and consistent results.

Table 3: HPLC Method for Simultaneous Quantitation of this compound and Acetaminophen

Parameter Description
Column Octadecylsilane (C18)
Mobile Phase Buffered (pH 4.5) methanol-water
Detector UV spectrophotometer at 283 nm

| Application | Simultaneous quantitation in tablet formulations. |

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds by examining the interaction of electromagnetic radiation with the substance.

Infrared Absorption Spectrophotometry

Infrared (IR) spectroscopy is a well-established technique for the identification of organic compounds based on their unique pattern of infrared absorption, which corresponds to the vibrational frequencies of the bonds within the molecule. The resulting IR spectrum provides a "molecular fingerprint" that can be used for structural confirmation.

The United States Pharmacopeia (USP) includes infrared absorption as a method for the identification of this compound. Gas Chromatography coupled with Fourier Transform Infrared Spectrophotometry (GC-FTIR) is another powerful technique that combines the separation capabilities of GC with the identification power of IR spectroscopy, making it a valuable tool in forensic drug chemistry for providing structural information that can complement mass spectrometry data.

Ultraviolet Absorption Spectrophotometry

Ultraviolet (UV) absorption spectrophotometry is another technique listed in the USP for the identification of this compound. This method is based on the principle that molecules with chromophores, such as the aromatic ring in the hydrocodone structure, absorb UV radiation at specific wavelengths.

In a typical UV spectrophotometric analysis, a solution of the substance is prepared in a suitable solvent, and its absorbance is measured across a range of UV wavelengths. The resulting spectrum, with its characteristic absorption maxima (λmax), can be used for identification and quantification. For instance, in HPLC methods, a UV detector is often set at a specific wavelength, such as 283 nm, to measure the concentration of this compound as it elutes from the column.

Chemical Derivatization Techniques in Analytical Chemistry (e.g., Silylation for GC-MS)

In the analytical study of this compound, chemical derivatization is a critical preparatory step, particularly for methods like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com The primary purpose of derivatization is to modify the chemical structure of an analyte to enhance its suitability for a specific analytical technique. jfda-online.com For GC-MS analysis, this typically involves increasing the analyte's volatility and thermal stability while reducing its polarity. jfda-online.comyoutube.com Hydrocodone, with its polar hydroxyl and ketone functional groups, is not inherently ideal for GC analysis, as these groups can lead to poor chromatographic peak shape, thermal degradation, and unwanted interactions with the GC column. jfda-online.com Derivatization converts these polar groups into less polar, more volatile ones, thereby improving chromatographic resolution and detection sensitivity. jfda-online.com

Silylation is one of the most prevalent derivatization techniques employed for hydrocodone analysis. ies.gov.plies.gov.pl This process involves replacing the active hydrogen atom in the hydroxyl group of the hydrocodone molecule with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. ies.gov.plresearchgate.net The resulting TMS-ether derivative is significantly more volatile and thermally stable than the parent compound. youtube.com

A specific analytical challenge with hydrocodone and other 6-keto-opioids is their existence in tautomeric keto-enol forms. ies.gov.ploup.com This equilibrium can lead to the formation of multiple derivative products, causing poor reproducibility in analytical results. ies.gov.plies.gov.pl However, research has shown that using robust silylating agents like MSTFA can effectively drive the reaction to completion, yielding a single, stable mono-TMS derivative of hydrocodone. ies.gov.plresearchgate.net Studies have confirmed that under appropriate conditions (e.g., using MSTFA at 80°C for 20 minutes), no underivatized free keto-forms of hydrocodone are detected, ensuring the reliability of the analysis. ies.gov.pl This efficient conversion is crucial for achieving accurate and reproducible quantification in toxicological and research settings. ies.gov.pl

The selection of the derivatization procedure can significantly impact the analytical outcome. For instance, research comparing different silylation methods found that an in-line derivatization technique was more effective than a conventional heating block procedure for hydrocodone, resulting in a more complete formation of the desired mono-TMS derivative. researchgate.net

The GC-MS analysis of the derivatized hydrocodone relies on specific instrumental parameters to achieve optimal separation and detection. The table below outlines a typical set of conditions used for the analysis of silylated hydrocodone.

ParameterSpecification
GC Column HP5-MS (30 m x 250 µm x 0.25 µm) ies.gov.pl
Carrier Gas Helium at a constant flow of 1 ml/min ies.gov.pl
Injector Type Splitless ies.gov.pl
Injector Temperature 250°C ies.gov.pl
Oven Temperature Program Initial 85°C (2 min), ramp 30°C/min to 220°C, ramp 3°C/min to 260°C, ramp 15°C/min to 280°C (hold 3.5 min) ies.gov.pl

The success of the derivatization is confirmed through mass spectrometry, which detects the characteristic mass fragments of the TMS-hydrocodone derivative. The formation of the derivative is evident from a shift in the mass-to-charge ratios (m/z) observed in the mass spectrum.

CompoundKey Mass-to-Charge Ratios (m/z)
Hydrocodone (Underivatized) 299, 242, 214 researchgate.net
Hydrocodone mono-TMS Derivative 371, 234, 356 researchgate.net

Preclinical Research Models and Pharmacological Characterization

In Vitro Receptor Binding Assays utilizing Hydrocodone Bitartrate (B1229483)

In vitro binding assays are fundamental in characterizing the interaction of a compound with its target receptors. For hydrocodone, these assays have been crucial in determining its affinity for various opioid receptors. Hydrocodone primarily acts as a mu-opioid receptor (MOR) agonist. frontiersin.org

Competitive binding experiments, often utilizing radiolabeled ligands, quantify a compound's binding affinity, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Studies using cell membrane preparations that express recombinant human mu-opioid receptors have determined the Kᵢ of hydrocodone to be 41.58 nM. frontiersin.org In other assays conducted on rat brain homogenates, the Kᵢ value for hydrocodone at the mu-opioid receptor was found to be 19.8 nM. nih.gov

While hydrocodone's primary activity is at the MOR, at higher concentrations, it can also interact with delta-opioid receptors (DOR) and kappa-opioid receptors (KOR). frontiersin.org However, its affinity for these receptors is considerably lower than for the MOR. Research has also indicated that hydrocodone can bind to the sigma-1 receptor (σ1R) with an affinity only 2.3-fold lower than its affinity for the MOR, suggesting a potential for interaction with this non-opioid receptor. plos.org

It is noteworthy that hydrocodone's primary active metabolite, hydromorphone, demonstrates a significantly higher affinity for the MOR, with reported Kᵢ values of approximately 0.36 nM to 0.6 nM. frontiersin.orgnih.gov This suggests that a substantial portion of hydrocodone's pharmacological effect is mediated by its conversion to this more potent metabolite.

Table 1: Opioid Receptor Binding Affinities (Kᵢ) for Hydrocodone and Hydromorphone
CompoundReceptorKᵢ Value (nM)Source System
HydrocodoneMu-Opioid Receptor (MOR)41.58Recombinant Human MOR frontiersin.org
HydrocodoneMu-Opioid Receptor (MOR)19.8Rat Brain Homogenate nih.gov
HydromorphoneMu-Opioid Receptor (MOR)0.36Recombinant Human MOR frontiersin.org
HydromorphoneMu-Opioid Receptor (MOR)0.6Rat Brain Homogenate nih.gov

Enzymatic Activity Studies in Isolated Microsomal Systems (e.g., Liver Microsomes)

The metabolic fate of hydrocodone is primarily determined by enzymatic activity within the liver. Studies utilizing isolated human liver microsomes have been instrumental in elucidating the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. The two main metabolic pathways are O-demethylation and N-demethylation. nih.gov

O-demethylation of hydrocodone yields its more potent metabolite, hydromorphone. This reaction is predominantly catalyzed by the enzyme CYP2D6. nih.govsahmri.org.au In liver microsomes from individuals classified as extensive metabolizers (EMs) for CYP2D6, this conversion is characterized by a high-affinity enzyme component with a Michaelis-Menten constant (Kₘ) of 26 µM, which accounts for approximately 95% of hydromorphone formation. nih.govsahmri.org.au

N-demethylation results in the formation of norhydrocodone (B1253062). This pathway is primarily catalyzed by the CYP3A4 enzyme. nih.govsahmri.org.au The formation of norhydrocodone is characterized by a single low-affinity enzyme with a Kₘ of 5.1 mM in liver microsomes from both extensive and poor CYP2D6 metabolizers. nih.govsahmri.org.au

These in vitro studies, using specific chemical and antibody inhibitors for CYP isoforms, have confirmed the distinct roles of CYP2D6 and CYP3A4 in the primary oxidative metabolism of hydrocodone. nih.gov The genetic variability in CYP2D6 activity can therefore significantly influence the metabolic profile of hydrocodone, particularly the rate of formation of its active metabolite, hydromorphone. nih.gov

Table 2: Michaelis-Menten Constants (Kₘ) for Hydrocodone Metabolism in Human Liver Microsomes
Metabolic PathwayMetabolitePrimary EnzymeKₘ ValueNotes
O-demethylationHydromorphoneCYP2D626 µMHigh-affinity component in CYP2D6 EMs nih.govsahmri.org.au
N-demethylationNorhydrocodoneCYP3A45.1 mMLow-affinity component nih.govsahmri.org.au

Animal Models for Investigating Hydrocodone's Molecular and Cellular Effects

Characterization of Agonist Actions on Opioid Receptors in Preclinical Species

Hydrocodone's primary pharmacological action is as an agonist at mu-opioid receptors (MORs), which are G-protein coupled receptors located primarily in the brainstem and medial thalamus. frontiersin.orgpainphysicianjournal.com Activation of these receptors leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and a subsequent reduction in neuronal excitability, which underlies its analgesic effects. frontiersin.org

Preclinical studies in various animal models have confirmed these agonist actions. In rats, hydrocodone has demonstrated analgesic properties, although it is considered less potent than other opioids like morphine and oxycodone in certain pain models. researchgate.net The agonist effect of hydrocodone at the MOR initiates downstream signaling cascades. Studies in mice have shown that pretreatment with hydrocodone can alter the baseline activation levels of cellular signaling proteins such as Akt and extracellular signal-regulated kinase (ERK) in the striatum. mdpi.com Specifically, chronic hydrocodone exposure has been shown to downregulate the expression of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) in brain regions associated with reward, such as the nucleus accumbens and amygdala. mdpi.com These findings indicate that hydrocodone's agonist action at opioid receptors directly influences intracellular signal transduction pathways that are critical for neuronal function and plasticity. mdpi.com

Investigations into Central Nervous System Entry Kinetics and Receptor Binding in Animal Models (e.g., rhesus monkeys, rats)

For hydrocodone to exert its central effects, it must cross the blood-brain barrier. While specific studies detailing the kinetics of this entry are limited, its centrally-mediated analgesic and behavioral effects in animal models provide clear evidence of its entry into the central nervous system (CNS).

Once in the CNS, hydrocodone binds to opioid receptors. The molecular and cellular consequences of this binding have been investigated in rodent models. For example, studies in C57/BL mice demonstrate that hydrocodone administration affects the expression of proteins involved in the glutamatergic system within the nucleus accumbens, a key region of the brain's reward circuitry. mdpi.com Chronic exposure to hydrocodone was found to reduce the expression of glutamate (B1630785) transporters GLT-1 and xCT, and to alter the expression of signaling kinases like protein kinase B (Akt) and extracellular signal-regulated kinases (ERK). mdpi.com These alterations in glutamatergic signaling and downstream kinase pathways are a direct consequence of hydrocodone's interaction with central opioid receptors.

Furthermore, research in rats has established that the conversion of hydrocodone to hydromorphone occurs within the CNS. The enzyme responsible for this, CYP2D1 (the rat homolog of human CYP2D6), is present in the rat brain. researchgate.net This central metabolism is significant, as hydromorphone exhibits much stronger binding to mu-opioid receptors than the parent compound, suggesting that receptor binding and subsequent pharmacological effects within the CNS are influenced by both hydrocodone and its locally formed active metabolite. nih.gov

Emerging Research Areas and Unexplored Dimensions in Hydrocodone Bitartrate Science

Development and Mechanistic Evaluation of Novel Prodrug Strategies (e.g., Benzhydrocodone)

In an effort to mitigate the risks associated with opioid use, significant research has been directed towards the development of prodrugs of hydrocodone. A notable example is benzhydrocodone (B10817641), a new molecular entity synthesized by covalently bonding hydrocodone to benzoic acid. researchgate.net

Mechanism of Action and Rationale:

Benzhydrocodone itself is pharmacologically inactive and requires enzymatic conversion in the gastrointestinal tract to release the active hydrocodone molecule. researchgate.netnih.gov This conversion is primarily mediated by intestinal enzymes. wikipedia.orgcore.ac.uk The fundamental principle behind this prodrug strategy is to create a compound that is efficiently converted to its active form upon oral administration but exhibits significantly reduced and delayed conversion when administered through alternative, non-oral routes commonly associated with abuse, such as intranasal insufflation. nih.gov

Mechanistic Evaluation:

In Vitro Studies: Laboratory studies have demonstrated that the conversion of benzhydrocodone to hydrocodone is rapid and nearly complete in simulated intestinal fluid, with approximately 95% conversion occurring within five minutes. In contrast, the conversion is substantially slower in whole blood, requiring around 240 minutes for near-complete conversion. nih.gov This differential rate of conversion is a key element of its design.

Clinical Pharmacokinetic Studies: Human studies have evaluated the pharmacokinetic profile of benzhydrocodone following intranasal administration compared to hydrocodone bitartrate (B1229483). These studies revealed that intranasal benzhydrocodone resulted in a significantly lower peak plasma concentration (Cmax) and a delayed time to reach peak concentration (Tmax) of hydrocodone. nih.govnih.gov

The following table summarizes key pharmacokinetic parameters from a study comparing intranasal administration of benzhydrocodone and hydrocodone bitartrate (HB) in recreational drug users. nih.govnih.gov

ParameterBenzhydrocodone API (Intranasal)This compound (HB) API (Intranasal)Percentage Difference
Cmax (Peak Plasma Concentration) LowerHigher36.0% lower for Benzhydrocodone
AUClast (Total Exposure) LowerHigher20.3% lower for Benzhydrocodone
AUCinf (Total Exposure) LowerHigher19.5% lower for Benzhydrocodone
Tmax (Time to Peak Concentration) Delayed (Median > 1 hour longer)Faster> 3-fold longer for Benzhydrocodone

Abuse Potential Studies: Clinical studies designed to assess abuse potential have utilized "drug liking" scores as a primary endpoint. Following intranasal administration, benzhydrocodone demonstrated significantly lower drug liking scores compared to an equimolar dose of this compound, particularly in the initial hours after administration. nih.govwikipedia.org This reduction in subjective positive effects is attributed to the slower and lower appearance of hydrocodone in the bloodstream, thus diminishing the "rush" or euphoria sought by recreational users. nih.gov

Detailed Understanding of Non-CYP450 Metabolic Pathways and their Enzymes

Key Non-CYP450 Pathways:

6-Keto Reduction: A primary non-CYP mediated metabolic pathway for hydrocodone is the reduction of its 6-keto group. nih.govfda.govnih.gov This reaction results in the formation of two stereoisomeric alcohol metabolites:

6-α-hydrocodol nih.govfda.gov

6-β-hydrocodol nih.govfda.gov

While the existence of this pathway is established, the specific enzymes responsible for catalyzing this reduction have not been definitively identified in the current body of literature. nih.gov

Glucuronidation: Another important non-CYP450 pathway, primarily involved in the metabolism of hydrocodone's metabolites, is glucuronidation. researchgate.net This is a phase II metabolic reaction where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating its excretion. researchgate.net

The primary enzyme responsible for the glucuronidation of hydromorphone, the O-demethylated metabolite of hydrocodone, is UDP-glucuronosyltransferase 2B7 (UGT2B7). clinpgx.org

UGT1A3 is also implicated in the glucuronidation of hydromorphone. clinpgx.orgnih.gov

Comprehensive Characterization of Metabolite Pharmacodynamics Beyond Hydromorphone

The pharmacological effects of hydrocodone have historically been attributed largely to the parent compound and its potent metabolite, hydromorphone. However, recent investigations have begun to elucidate the pharmacodynamic properties of other metabolites, revealing a more complex pharmacological profile.

Norhydrocodone (B1253062):

Norhydrocodone, the product of CYP3A4-mediated N-demethylation, was previously considered inactive. However, more recent in vivo studies have demonstrated that it is an active metabolite that may contribute to both the therapeutic and toxic effects of hydrocodone. wikipedia.org

Receptor Binding and Activity: Binding studies have confirmed that norhydrocodone is a µ-selective opioid ligand, similar to hydrocodone and hydromorphone. wikipedia.org

Analgesic Effects: In vivo analgesia studies have shown that norhydrocodone produces a measurable analgesic effect. However, its potency varies significantly depending on the route of administration. wikipedia.org

When administered subcutaneously, norhydrocodone is approximately 70-fold less potent than hydrocodone in producing analgesia. wikipedia.org

Following intracerebroventricular administration, norhydrocodone exhibits a similar analgesic potency to hydrocodone. wikipedia.org

Adverse Effects: Research has also indicated that norhydrocodone may be involved in adverse effects. Intrathecal administration of norhydrocodone has been associated with seizure activity, and it was found to be more potent than hydrocodone in inducing this effect. wikipedia.org This seizure activity does not appear to be mediated by opioid receptors, as it was not antagonized by naltrexone. wikipedia.org

6-α-hydrocodol and 6-β-hydrocodol:

While it has been reported that the metabolites of hydrocodone, with the exception of norhydrocodone, possess some degree of analgesic activity, detailed and contemporary pharmacodynamic data for 6-α-hydrocodol and 6-β-hydrocodol are limited in the currently available scientific literature. nih.gov

Advanced Computational Chemistry and Molecular Modeling Applications for Structure-Activity Relationship Prediction

The application of advanced computational chemistry and molecular modeling techniques is an expanding area in the study of hydrocodone and its derivatives. These in silico methods provide valuable insights into the structure-activity relationships (SAR) that govern the interaction of these molecules with opioid receptors, thereby guiding the rational design of novel analgesics with improved properties.

Key Computational Approaches:

Molecular Docking: This technique is used to predict the preferred orientation of a ligand (e.g., hydrocodone) when it binds to a receptor (e.g., the µ-opioid receptor). By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and electrostatic interactions, between the drug and specific amino acid residues in the receptor's binding pocket. This information is crucial for understanding the molecular basis of the drug's activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies aim to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activity. These models can predict the activity of new, unsynthesized compounds and provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Applications in Hydrocodone Research:

While many computational studies focus on the broader class of morphinan-derived opioids, the principles and techniques are directly applicable to hydrocodone. These studies help to:

Elucidate the specific molecular interactions responsible for the binding affinity and efficacy of hydrocodone at the µ-opioid receptor.

Predict how modifications to the hydrocodone scaffold will affect its pharmacological profile.

Guide the design of novel hydrocodone derivatives with potentially enhanced potency, selectivity, or reduced side effects.

Q & A

How can researchers formulate a focused research question for preclinical studies on hydrocodone bitartrate using established frameworks?

Methodological Answer: Utilize structured frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) to define components:

  • Population : Specific animal models (e.g., murine opioid receptor studies).
  • Intervention : this compound dosage, route (e.g., oral vs. intravenous).
  • Comparison : Placebo or alternative analgesics (e.g., oxycodone).
  • Outcome : Analgesic efficacy metrics (e.g., tail-flick latency).
  • Time : Acute vs. chronic exposure timelines. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should validate the question’s practicality and significance .

Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., hydrocodone-D3) for quantification. Key steps:

  • Sample preparation: Solid-phase extraction (e.g., DPX HLB tips) to isolate opioids from urine or plasma.
  • Chromatographic separation: Ascentis® Express C18 columns for resolving hydrocodone from metabolites.
  • Mass detection: Monitor transitions like m/z 300 → 199 for hydrocodone .

Q. What are the critical physicochemical properties of this compound that influence its pharmacological activity?

Methodological Answer: Key properties include:

  • Solubility : High water solubility due to tartrate salt formation, enhancing oral bioavailability.
  • Stereochemistry : (5α,4R,4aR,7aR,12bS)-configuration impacts μ-opioid receptor binding.
  • Stability : Degradation under acidic conditions (e.g., gastric pH) requires enteric coating in formulations. Reference CAS 143-71-5 and InChIKey OJHZNMVJJKMFGX-BWCYBWMMSA-N for unambiguous identification .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy and safety?

Methodological Answer:

  • Dose range : Use logarithmic scaling (e.g., 0.1–10 mg/kg in rodents) to establish ED50 and LD50.
  • Control groups : Include vehicle controls and positive controls (e.g., morphine).
  • Outcome measures : Combine behavioral assays (e.g., von Frey filaments for pain threshold) with serum metabolite profiling.
  • Ethical considerations : Adhere to IACUC guidelines for opioid-induced respiratory depression monitoring .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) parameters across species be systematically analyzed?

Methodological Answer: Apply Bayesian hierarchical modeling to reconcile interspecies variability:

  • Integrate PK data (e.g., clearance, volume of distribution) from rodents, primates, and humans.
  • Use Markov Chain Monte Carlo (MCMC) simulations to account for metabolic differences (e.g., CYP2D6 polymorphism).
  • Validate with in vitro-in vivo extrapolation (IVIVE) using hepatocyte incubation data .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent adverse effects?

Methodological Answer:

  • Mixed-effects models : Quantify individual variability in respiratory depression thresholds.
  • Time-to-event analysis : Assess risk of tolerance development using Kaplan-Meier curves.
  • Meta-analysis : Pool data from FDA approval documents (e.g., ANDA210211) to identify trends in adverse event reports .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis?

Methodological Answer:

  • Documentation : Follow Beilstein Journal guidelines for detailed reaction conditions (solvents, catalysts, temperatures).
  • Validation : Use NMR (¹H/¹³C) and HPLC-UV to confirm purity (>98%) and salt stoichiometry (1:1 tartrate ratio).
  • Batch consistency : Replicate synthesis across ≥3 independent batches with statistical comparison of yields .

Q. How can researchers resolve discrepancies in this compound’s receptor binding affinity reported in literature?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., CHO-K1 expressing human μ-opioid receptors) and radioligands (e.g., [³H]-DAMGO).
  • Control variables : Maintain consistent buffer pH, temperature, and incubation times.
  • Data normalization : Express results as % inhibition relative to reference agonists (e.g., fentanyl) .

Q. What methodologies are recommended for detecting this compound metabolites in long-term pharmacokinetic studies?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Identify phase I (e.g., norhydrocodone) and phase II (glucuronide) metabolites.
  • Stable isotope tracing : Administer ¹³C-labeled hydrocodone to track metabolic pathways.
  • Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC and half-life in chronic dosing regimens .

Q. How can computational modeling predict this compound’s interaction with novel opioid receptor subtypes?

Methodological Answer:

  • Molecular docking : Simulate binding to κ- and δ-opioid receptors using crystal structures (PDB IDs: 6PT2, 4RWA).
  • Molecular dynamics (MD) : Analyze binding stability over 100-ns simulations (AMBER force field).
  • In silico mutagenesis: Identify critical residues (e.g., Asp147 in μ-opioid receptors) for affinity modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HYDROCODONE BITARTRATE
Reactant of Route 2
HYDROCODONE BITARTRATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.